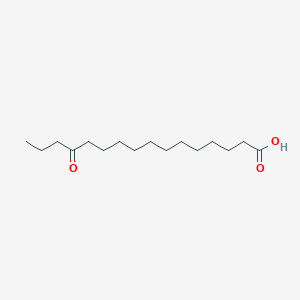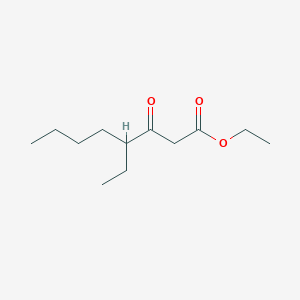
12-Oxohexadecanoic acid
Vue d'ensemble
Description
12-Oxohexadecanoic acid is a ketone derivative of palmitic acid, a saturated fatty acid commonly found in animals, plants, and microorganisms The compound is characterized by the presence of a keto group at the 12th carbon position in the palmitic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Oxohexadecanoic acid typically involves the oxidation of palmitic acid. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is carried out in an acidic or neutral medium to ensure the selective oxidation of the 12th carbon position.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biocatalytic processes using specific enzymes. These enzymes, such as lipoxygenases, can catalyze the oxidation of palmitic acid to produce this compound with high specificity and yield. The use of biocatalysts offers a more environmentally friendly and cost-effective approach compared to traditional chemical methods.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Oxohexadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), in anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: 12-Carboxypalmitic acid.
Reduction: 12-Hydroxypalmitic acid.
Substitution: Various 12-substituted palmitic acid derivatives.
Applications De Recherche Scientifique
12-Oxohexadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and anticancer properties.
Industry: this compound is used in the production of specialty chemicals, cosmetics, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 12-Oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. The keto group at the 12th carbon position allows the compound to participate in redox reactions, influencing cellular redox balance and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and exert effects on gene expression and protein function.
Comparaison Avec Des Composés Similaires
Palmitic Acid: A saturated fatty acid with no keto group.
12-Hydroxypalmitic Acid: A hydroxyl derivative of palmitic acid.
12-Carboxypalmitic Acid: A carboxyl derivative of palmitic acid.
Uniqueness: 12-Oxohexadecanoic acid is unique due to the presence of the keto group at the 12th carbon position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other palmitic acid derivatives and contributes to its specific applications and effects.
Propriétés
IUPAC Name |
12-oxohexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16(18)19/h2-14H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUIAVKMVKXGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















